molecular formula C17H12S B13773876 Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- CAS No. 84258-64-0

Benzo(b)naphtho(1,2-d)thiophene, 2-methyl-

Cat. No.: B13773876
CAS No.: 84258-64-0
M. Wt: 248.3 g/mol
InChI Key: MSIKXYRODWFYRL-UHFFFAOYSA-N
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Description

Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- is an aromatic organic compound with a fused ring structure that includes both benzene and thiophene rings. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the intramolecular Friedel–Crafts reaction can be employed, which requires the preinstallation of a sulfinyl or sulfonyl chloride group in the ortho-position of biphenyls . Another method involves the dimerization of benzo[b]thiophene 1,1-dioxide at high temperatures (200–300°C) followed by elimination procedures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- has been explored for its applications in several fields:

Mechanism of Action

The mechanism of action of Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- in its various applications is largely dependent on its ability to participate in π-conjugation and its photophysical properties. In organic electronics, its high photoluminescence quantum efficiency and excellent carrier mobility are key factors . The molecular targets and pathways involved are primarily related to its interactions with other π-conjugated systems and its ability to transfer charge efficiently.

Comparison with Similar Compounds

  • Benzo[b]thiophene
  • Benzo[c]thiophene
  • Dibenzothiophene

Comparison: Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- is unique due to its additional benzene ring fused to the thiophene structure, which enhances its photophysical properties compared to simpler thiophene derivatives. This structural complexity allows for more diverse applications in materials science and organic electronics .

Properties

CAS No.

84258-64-0

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

2-methylnaphtho[2,1-b][1]benzothiole

InChI

InChI=1S/C17H12S/c1-11-6-7-12-8-9-16-17(14(12)10-11)13-4-2-3-5-15(13)18-16/h2-10H,1H3

InChI Key

MSIKXYRODWFYRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2C4=CC=CC=C4S3

Origin of Product

United States

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